molecular formula C13H21BN2O2 B1395659 (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1333121-83-7

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1395659
CAS RN: 1333121-83-7
M. Wt: 248.13 g/mol
InChI Key: GSGPYSACVXISCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H21BN2O2 . It belongs to the class of organoboron compounds . This compound is used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 248.13 g/mol . The exact structure is not provided in the sources, but it can be inferred from the molecular formula .

Safety and Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols, which can be found in sugars and other biomolecules. This interaction is crucial for the compound’s role in enzyme inhibition, particularly with proteases and kinases. The boronic acid group of this compound can form a tetrahedral intermediate with the active site serine of serine proteases, leading to enzyme inhibition .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with proteases can lead to the modulation of signaling pathways that are dependent on protease activity. Additionally, this compound can impact gene expression by inhibiting transcription factors that require proteolytic processing for activation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction is particularly important in enzyme inhibition, where the boronic acid group forms a tetrahedral intermediate with the active site serine of serine proteases. This intermediate mimics the transition state of the enzymatic reaction, effectively inhibiting the enzyme’s activity. Additionally, this compound can bind to other biomolecules, such as transcription factors, and inhibit their activity by preventing necessary proteolytic processing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its inhibitory effects. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors that are part of metabolic processes, influencing metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can be transported into cells via specific transporters and accumulate in the cytoplasm, where it can exert its inhibitory effects on target enzymes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can inhibit transcription factors and other nuclear proteins. This localization is essential for the compound’s ability to modulate gene expression and cellular processes .

properties

IUPAC Name

[3-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18/h3-5,10,17-18H,2,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGPYSACVXISCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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